

Evaluating the Synergy of AZD-7648 and PARP Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: AZD-7648

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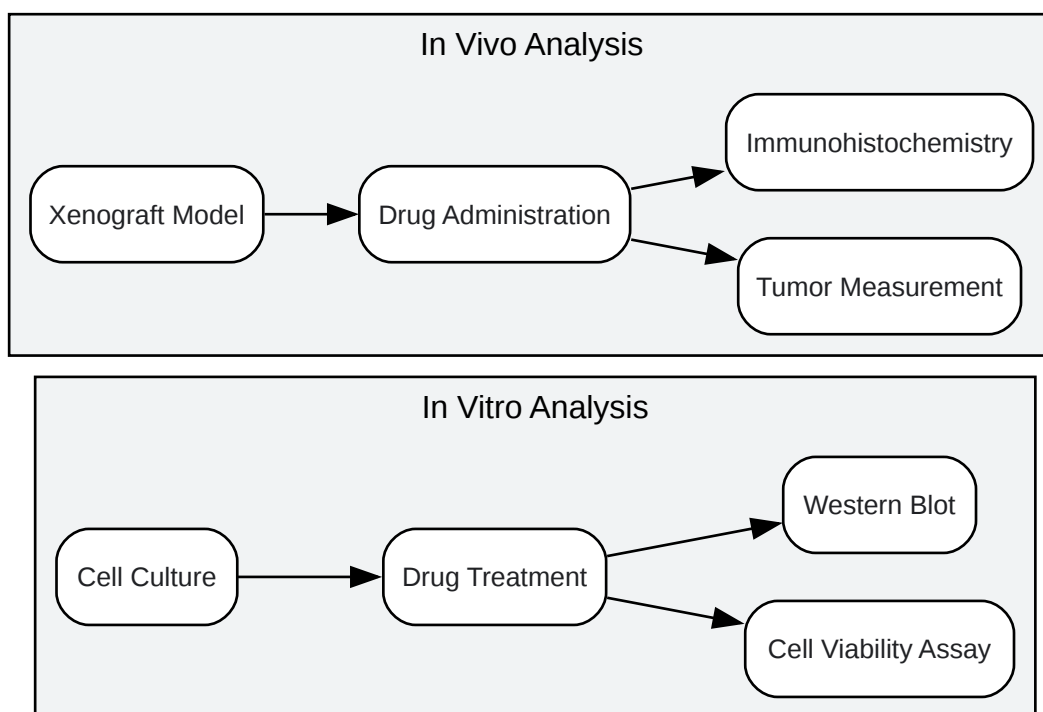
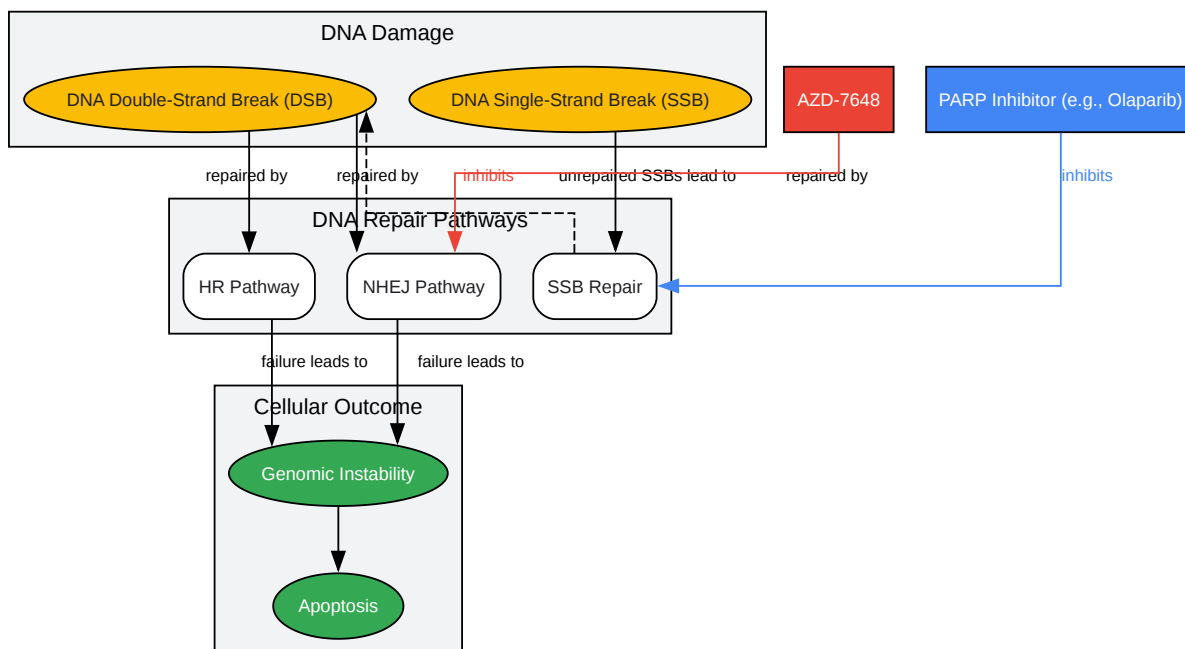
The combination of targeted therapies is a promising strategy in oncology to enhance efficacy and overcome resistance. This guide provides a comprehensive evaluation of the synergy between **AZD-7648**, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, and poly (ADP-ribose) polymerase (PARP) inhibitors. By targeting two critical nodes in the DNA damage response (DDR) pathway, this combination has demonstrated significant anti-tumor activity in preclinical models, particularly in cancers with deficiencies in other DNA repair pathways like ATM or BRCA.

Mechanism of Action: A Dual Assault on DNA Repair

DNA-PK is a crucial enzyme in the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1] **AZD-7648** selectively inhibits the catalytic subunit of DNA-PK, thereby disrupting the NHEJ process.[1][2] This leads to an accumulation of unrepaired DSBs, particularly in response to DNA damaging agents.

PARP inhibitors, such as olaparib, function by trapping PARP1 and PARP2 at sites of single-strand DNA breaks (SSBs). This prevents the repair of SSBs, which can then collapse replication forks and generate DSBs. In cancer cells with homologous recombination (HR) deficiency (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to synthetic lethality.

The synergy between **AZD-7648** and PARP inhibitors stems from the simultaneous inhibition of two major DNA repair pathways. By blocking NHEJ with **AZD-7648**, cancer cells become more reliant on other repair mechanisms. When combined with a PARP inhibitor, especially in HR-deficient tumors, the accumulation of unrepaired DSBs becomes overwhelming, leading to increased genomic instability and apoptotic cell death.[3]



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